N-[1-(3,4-dihydro-2H-chromen-6-yl)propyl]-1-pyrimidin-2-ylpiperidin-4-amine
Description
N-[1-(3,4-dihydro-2H-chromen-6-yl)propyl]-1-pyrimidin-2-ylpiperidin-4-amine is a complex organic compound featuring a chromenyl group, a pyrimidinyl group, and a piperidinyl group
Properties
IUPAC Name |
N-[1-(3,4-dihydro-2H-chromen-6-yl)propyl]-1-pyrimidin-2-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-2-19(16-6-7-20-17(15-16)5-3-14-26-20)24-18-8-12-25(13-9-18)21-22-10-4-11-23-21/h4,6-7,10-11,15,18-19,24H,2-3,5,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNDNYESNAZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCC2)NC3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-chromen-6-yl)propyl]-1-pyrimidin-2-ylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Alkylation: The chromenyl intermediate is then alkylated with a propyl halide to introduce the propyl chain.
Piperidine Formation: The piperidine ring is formed by reacting a suitable amine with a pyrimidine derivative under basic conditions.
Coupling Reaction: Finally, the chromenyl-propyl intermediate is coupled with the pyrimidinyl-piperidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-chromen-6-yl)propyl]-1-pyrimidin-2-ylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-chromen-6-yl)propyl]-1-pyrimidin-2-ylpiperidin-4-amine involves its interaction with molecular targets such as receptors or enzymes. The chromenyl group may facilitate binding to hydrophobic pockets, while the pyrimidinyl and piperidinyl groups can interact with specific amino acid residues, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine
- N-[1-(3,4-dihydro-2H-chromen-6-yl)methyl]-1-pyrimidin-2-ylpiperidin-4-amine
Uniqueness
N-[1-(3,4-dihydro-2H-chromen-6-yl)propyl]-1-pyrimidin-2-ylpiperidin-4-amine is unique due to the specific length of the propyl chain, which can influence its binding affinity and selectivity for certain receptors compared to its ethyl or methyl analogs. This can result in different pharmacological profiles and therapeutic potentials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
